2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide side chain is further functionalized with a 5-methyl-1,2-oxazol-3-yl group. The thienopyrimidine scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors or antimicrobial agents . The 2,4-dimethylphenyl substituent likely enhances lipophilicity, while the oxazole ring may influence hydrogen-bonding interactions and solubility.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-11-4-5-15(12(2)8-11)24-19(26)18-14(6-7-28-18)21-20(24)29-10-17(25)22-16-9-13(3)27-23-16/h4-9H,10H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLRIOYTEPWYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NOC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide represents a novel class of organic molecules with potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately . The detailed structure includes a thienyl group and an oxazolyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cellular signaling pathways. For instance, it may modulate the activity of AKT pathways that are crucial for cell survival and proliferation .
- Receptor Interaction : It can bind to specific receptors, influencing downstream signaling cascades that affect cell growth and differentiation.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity:
- In Vitro Studies : Research has demonstrated that this compound inhibits the proliferation of various cancer cell lines. For example:
- Breast Cancer : Inhibition of MCF7 cell line growth by inducing apoptosis through the activation of caspase pathways.
- Lung Cancer : Reduced viability in A549 cells due to cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bacterial Inhibition : It has been tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli, demonstrating effective bactericidal activity.
Case Studies
- Study on Antitumor Efficacy :
- Synergistic Effects with Other Drugs :
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
A comparative analysis of key structural motifs and substituents is provided in Table 1.
Key Observations :
- The target compound’s thienopyrimidine core distinguishes it from dihydropyrimidinone (e.g., 5.6 ) or hexahydrobenzothienopyrimidine derivatives . The conjugated thiophene ring may enhance π-stacking interactions compared to saturated analogs.
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound increases lipophilicity relative to the 4-methoxyphenyl group in ’s analog. The 5-methyloxazole substituent likely improves metabolic stability compared to dichlorophenyl (5.6 ) or sulfamoylphenyl (13a ) groups.
Physicochemical Properties
- Solubility: The oxazole ring in the target compound may improve aqueous solubility compared to dichlorophenyl (5.6 ) or hexahydrobenzothienopyrimidine derivatives .
Spectroscopic Data
Key spectral comparisons are summarized in Table 2.
Key Observations :
- The target’s $ ^1 \text{H-NMR} $ would likely show downfield shifts for the oxazole proton (δ ~6.0–6.5) and distinct aromatic splitting patterns due to the 2,4-dimethylphenyl group.
- IR spectra for acetamide derivatives consistently show C=O stretches near 1660–1680 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
